molecular formula C17H15NO4 B446932 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione CAS No. 326611-19-2

4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione

Cat. No.: B446932
CAS No.: 326611-19-2
M. Wt: 297.3g/mol
InChI Key: UPIXXQHRYWPLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production methods for isoindole-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity. The process may include steps such as heating, solvent extraction, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a methylphenyl group can affect its interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

326611-19-2

Molecular Formula

C17H15NO4

Molecular Weight

297.3g/mol

IUPAC Name

4,5-dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO4/c1-10-6-4-5-7-12(10)18-16(19)11-8-9-13(21-2)15(22-3)14(11)17(18)20/h4-9H,1-3H3

InChI Key

UPIXXQHRYWPLAG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC

Origin of Product

United States

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